

A Technical Guide to 4-Iodoaniline-¹³C₆: Commercial Availability, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Iodoaniline-¹³C₆, a stable isotope-labeled compound increasingly utilized in advanced research and development. This document details its commercial suppliers, key technical specifications, and its primary application as an internal standard in quantitative mass spectrometry-based analyses.

Commercial Availability

4-Iodoaniline-¹³C₆ is a specialized chemical available from a select number of commercial suppliers that focus on stable isotope-labeled compounds. These companies are crucial partners for researchers requiring high-purity, well-characterized reagents for their studies.

Table 1: Commercial Suppliers of 4-Iodoaniline-13C6 and Related Compounds



Supplier	Product Name	CAS Number	Additional Information
MedchemExpress	4-Iodoaniline- ¹³ C ₆	233600-80-1	Offers the directly labeled compound for research use.[1][2]
Cambridge Isotope Laboratories, Inc.	Aniline (¹³ C ₆ , 99%)	100849-37-4	Provides the ¹³ C ₆ labeled aniline precursor, suggesting capabilities for custom synthesis of derivatives like 4- lodoaniline- ¹³ C ₆ .[3]

Technical Specifications

The utility of 4-Iodoaniline-¹³C₆ in quantitative assays is directly dependent on its chemical purity and isotopic enrichment. While specific batch characteristics can be found on the Certificate of Analysis (CoA) provided by the supplier, typical specifications are summarized below.

Table 2: Key Technical Data for 4-Iodoaniline-13C6



Parameter	Specification	Significance
Chemical Formula	¹³ C6H6IN	Indicates the incorporation of six ¹³ C atoms in the benzene ring.
Molecular Weight	~225.04 g/mol	The increased mass due to the ¹³ C isotopes allows for its differentiation from the unlabeled analogue in mass spectrometry.
CAS Number	233600-80-1	A unique identifier for this specific isotopically labeled compound.[4]
Isotopic Enrichment	Typically ≥99%	High isotopic purity is critical to minimize interference from naturally occurring isotopes and ensures accurate quantification.
Chemical Purity	Typically ≥98%	High chemical purity ensures that the analytical signal is not confounded by impurities.

Application in Quantitative Mass Spectrometry

The primary application of 4-Iodoaniline-¹³C₆ is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Stable isotope-labeled internal standards are considered the gold standard for quantification in complex biological matrices.[5][6][7]

Principle of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution (SID) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample at an early stage of sample preparation.[6] Because the labeled internal standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences similar

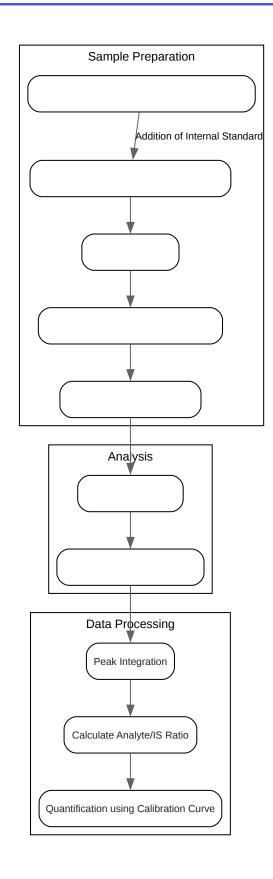


ionization efficiency in the mass spectrometer. However, due to the mass difference, the internal standard can be distinguished from the analyte. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise and accurate quantification can be achieved, as this ratio corrects for sample loss during preparation and variations in instrument response.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a quantitative proteomics experiment utilizing a ¹³C-labeled internal standard.





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A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.



Hypothetical Experimental Protocol

While a specific protocol for 4-Iodoaniline-¹³C₆ is not readily available in the public domain, a general procedure for its use as an internal standard for the quantification of a hypothetical drug candidate, "Drug-X-aniline," is outlined below. This protocol is for illustrative purposes.

Objective: To quantify the concentration of "Drug-X-aniline" in human plasma using LC-MS/MS with 4-Iodoaniline-¹³C₆ as an internal standard.

Materials:

- Human plasma samples
- "Drug-X-aniline" reference standard
- 4-Iodoaniline-¹³C₆ internal standard solution (e.g., 1 μg/mL in methanol)
- Acetonitrile (ACN)
- Formic acid (FA)
- Solid-phase extraction (SPE) cartridges
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - Thaw human plasma samples on ice.
 - To 100 μL of plasma, add 10 μL of the 4-lodoaniline-¹³C₆ internal standard solution.
 - $\circ~$ Add 300 μL of cold ACN to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube.



- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the protein precipitation step onto the SPE cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analyte and internal standard with 1 mL of methanol.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - $\circ~$ Reconstitute the residue in 100 μL of the mobile phase (e.g., 95:5 water:ACN with 0.1% FA).
- LC-MS/MS Analysis:
 - Inject 10 μL of the reconstituted sample onto the LC-MS/MS system.
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% FA in water
 - Mobile Phase B: 0.1% FA in ACN
 - Gradient: A suitable gradient to separate the analyte from matrix components.
 - MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - Monitor the specific precursor-to-product ion transitions for both "Drug-X-aniline" and 4lodoaniline-¹³C₆.
- Quantification:

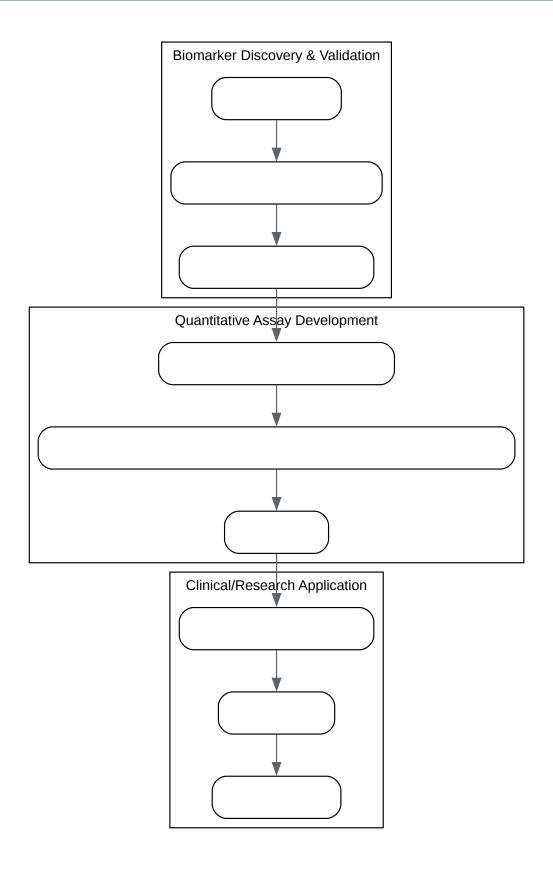


- Construct a calibration curve by analyzing a series of known concentrations of "Drug-X-aniline" spiked into a blank matrix and a fixed concentration of the 4-Iodoaniline-¹³C₆ internal standard.
- Calculate the peak area ratio of the analyte to the internal standard for the unknown samples.
- Determine the concentration of "Drug-X-aniline" in the unknown samples by interpolating from the calibration curve.

Signaling Pathways and Logical Relationships

The use of 4-Iodoaniline-¹³C₆ is primarily in the analytical chemistry domain to support drug development and research. Its role is not to interact with signaling pathways but to enable the accurate measurement of molecules that do. The logical relationship of its application in a broader research context, such as biomarker discovery, is depicted below.





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The role of labeled internal standards in the biomarker validation pipeline.



In conclusion, 4-Iodoaniline-¹³C₆ is a valuable tool for researchers engaged in quantitative analysis. Its commercial availability, coupled with the robustness of stable isotope dilution mass spectrometry, enables the accurate and precise measurement of small molecules in complex samples, thereby supporting critical stages of drug development and biomedical research.

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